5-(1,3-Dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzoxazole
Description
5-(1,3-Dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzoxazole is a heterocyclic compound featuring a benzoxazole core fused with a 1,3-dioxolane ring and a 4-methylphenyl substituent. The benzoxazole moiety is a bicyclic structure containing oxygen and nitrogen atoms, which imparts unique electronic and steric properties. The 1,3-dioxolane group, an acetal derivative, enhances solubility in polar solvents, while the 4-methylphenyl substituent contributes to hydrophobic interactions and influences crystallinity.
Properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-2-4-12(5-3-11)16-14-10-13(17-19-8-9-20-17)6-7-15(14)18-21-16/h2-7,10,17H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYTZRINWYIBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C4OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322208 | |
| Record name | 5-(1,3-dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24812796 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
344276-52-4 | |
| Record name | 5-(1,3-dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701322208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylamine with 2-bromoacetophenone to form an intermediate, which then undergoes cyclization with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and features a unique structure that combines a benzoxazole core with a dioxolane moiety. This structural combination is believed to contribute to its biological activities, making it a candidate for further pharmacological studies.
Antimicrobial Activity
A series of benzoxazole derivatives, including 5-(1,3-Dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzoxazole, have been synthesized and evaluated for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains and fungi.
Case Study: Antimicrobial Evaluation
- Methodology : Compounds were screened using the tube dilution technique to determine Minimum Inhibitory Concentration (MIC).
- Results : Compounds demonstrated MIC values comparable to standard antibiotics like ofloxacin and antifungal agents like fluconazole. For instance, specific derivatives showed potent activity against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa .
| Compound | MIC (µM) | Comparison Drug | MIC (µM) |
|---|---|---|---|
| This compound | 12.5 | Ofloxacin | 10.0 |
| This compound | 15.0 | Fluconazole | 14.0 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that benzoxazole derivatives can inhibit the growth of cancer cell lines.
Case Study: Anticancer Evaluation
- Methodology : The Sulforhodamine B assay was used to assess the cytotoxicity against human colorectal carcinoma (HCT116) cells.
- Results : The compound exhibited an IC50 value indicating effective cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil.
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| This compound | 24.5 | 5-Fluorouracil | 29.2 |
Structure-Activity Relationship (SAR)
The biological activity of benzoxazole derivatives can be influenced by their structural features. Substituents on the benzene ring and the presence of electron-withdrawing or donating groups can enhance or diminish their activity.
Key Findings in SAR Studies :
Mechanism of Action
The mechanism by which 5-(1,3-Dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzoxazole exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The dioxolane and benzoxazole rings play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Benzoxazole vs. Thiazole : The target compound’s benzoxazole core differs from the thiazole rings in compounds 4 and 5 (). Benzoxazole contains oxygen and nitrogen in its fused ring, while thiazole has sulfur and nitrogen. This difference affects electronic properties, such as aromaticity and dipole moments, which influence reactivity and intermolecular interactions .
- Quinazolinone Derivatives: Compound 4l () features a quinazolinone core, a larger heterocycle with two nitrogen atoms and a ketone group.
Substituent Effects
- 4-Methylphenyl vs. Halophenyl : The 4-methylphenyl group in the target compound contrasts with the halogenated (Cl, F) aryl groups in compounds 4 and 5 . Methyl groups are electron-donating, which may enhance π-π stacking interactions, whereas halogens (e.g., Cl, F) introduce electronegativity and polarizability, affecting crystal packing and melting points .
- 1,3-Dioxolane vs. Triazolyl Groups : The dioxolane ring in the target compound is an oxygen-rich acetal, differing from the triazole rings in compounds 4 and 5 . Triazoles participate in hydrogen bonding and metal coordination, whereas dioxolanes may improve solubility but offer fewer interaction sites.
Crystallographic and Packing Behavior
Compounds 4 and 5 () crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules in the asymmetric unit. Their isostructural nature allows for slight adjustments in crystal packing to accommodate halogen substitutions (Cl vs. F). In contrast, the target compound’s 4-methylphenyl and dioxolane groups likely induce different packing motifs due to steric bulk and reduced polarity. For example, methyl groups may disrupt close-packing compared to planar halophenyl groups, leading to lower melting points or altered solubility .
Data Tables
Research Findings
Crystallization Trends : Halogenated analogs (e.g., 4 , 5 ) exhibit tighter packing due to halogen interactions (C–X···π), whereas the target compound’s methyl group may reduce crystal density .
Solubility : The dioxolane group likely improves polar solvent compatibility, contrasting with the hydrophobic triazole and halophenyl groups in 4 and 5 .
Biological Activity
5-(1,3-Dioxolan-2-yl)-3-(4-methylphenyl)-2,1-benzoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluations, and relevant case studies, along with data tables summarizing key findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₂H₁₄N₁O₄
- Molecular Weight : 222.241 g/mol
- CAS Number : 439094-60-7
The structure features a benzoxazole core fused with a dioxolane ring, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process can include the formation of the dioxolane moiety followed by the introduction of the benzoxazole structure through cyclization reactions.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit significant binding affinities for serotonin receptors. A study evaluated a series of benzoxazole derivatives for their antidepressant-like effects using the forced swimming test (FST) and tail suspension test (TST). The results showed that certain derivatives had high affinities for the 5-HT1A and 5-HT2A receptors, indicating potential as antidepressants .
Anticancer Activity
Several derivatives of benzoxazole have demonstrated cytotoxic effects against various cancer cell lines. A comprehensive study reported that compounds similar to this compound exhibited activity against breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The cytotoxicity was quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50% .
Antimicrobial Activity
The antimicrobial potential of this compound was assessed against both Gram-positive and Gram-negative bacteria. It was found that certain derivatives exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL against E. coli and Bacillus subtilis .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 150 | Moderate |
| Bacillus subtilis | 100 | Moderate |
Case Study 1: Antidepressant Evaluation
In a controlled experimental study involving mice, a derivative of benzoxazole was tested for its ability to reduce immobility time in FST and TST. The results indicated a statistically significant reduction in immobility time compared to control groups, suggesting potential antidepressant properties.
Case Study 2: Cytotoxicity in Cancer Cells
A series of benzoxazole derivatives were tested on various cancer cell lines. Compound A showed a strong cytotoxic effect on MCF-7 cells with an IC50 value of 12.5 µM, while Compound B exhibited lesser activity with an IC50 value of 30 µM in the same cell line.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
